N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide
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Overview
Description
N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazolo[4,3-b]pyridazine derivatives, which have garnered attention in scientific research due to their potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary targets of this compound are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
It is believed to interact with its targets, potentially inhibiting the function of the cell division protein zipa and its homolog, thereby affecting the cell division process .
Biochemical Pathways
Given its targets, it can be inferred that it impacts the bacterial cell division pathway .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to the disruption of bacterial cell division due to the inhibition of the Cell division protein ZipA and its homolog . This could potentially lead to the cessation of bacterial growth.
Action Environment
Factors such as ph, temperature, and presence of other compounds could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, epilepsy, and anxiety disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)alkanamides
N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)carbamates
N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)ureas
Uniqueness: N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide stands out due to its specific structural features, which may confer unique biological activities compared to its analogs. Its cyclopentanecarboxamide group, in particular, may contribute to its distinct pharmacological properties.
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(12-4-1-2-5-12)19-14-7-3-6-13(10-14)15-8-9-16-20-18-11-22(16)21-15/h3,6-12H,1-2,4-5H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMQLPIBOJYMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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